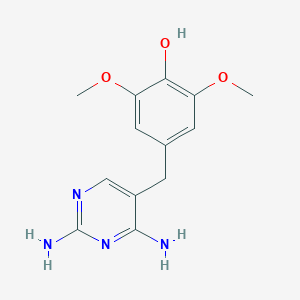

4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol

Description

BenchChem offers high-quality 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)11(9)18)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOCGNHBIFZCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877223 | |

| Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21253-58-7 | |

| Record name | 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21253-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Demethyltrimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021253587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DEMETHYLTRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N775B87UF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Technical Guide to the Spectroscopic Characterization of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Diaveridine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaveridine, with the systematic name 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, is a diaminopyrimidine derivative that functions as a dihydrofolate reductase inhibitor.[1][2] It is primarily utilized in veterinary medicine as a coccidiostat and an antibacterial synergist, often in combination with sulfonamides.[2] The structural integrity and purity of Diaveridine are paramount for its efficacy and safety. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the unambiguous identification and characterization of this compound. This guide provides an in-depth analysis of the spectroscopic data of Diaveridine, offering a valuable resource for researchers and professionals in drug development and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For Diaveridine, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of its constituent protons and carbons. While publicly available, fully assigned experimental NMR data for Diaveridine is limited, this section provides a detailed interpretation based on predicted spectral data and an understanding of chemical principles.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Diaveridine is expected to show distinct signals for the aromatic protons of the dimethoxyphenyl ring, the pyrimidine ring proton, the methylene bridge protons, the methoxy group protons, and the amine protons. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for Diaveridine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6' (Pyrimidine) | ~7.5 | Singlet (s) | 1H |

| H-3", H-5" (Dimethoxyphenyl) | ~6.5 | Singlet (s) | 2H |

| -CH₂- (Methylene bridge) | ~3.7 | Singlet (s) | 2H |

| -OCH₃ (Methoxy) | ~3.8 | Singlet (s) | 6H |

| -NH₂ (C4-Amine) | ~6.2 | Broad Singlet (br s) | 2H |

| -NH₂ (C2-Amine) | ~5.8 | Broad Singlet (br s) | 2H |

| -OH (Phenol) | ~8.5 | Broad Singlet (br s) | 1H |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Amine and hydroxyl proton signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The two protons on the dimethoxyphenyl ring (H-3" and H-5") are chemically equivalent due to the symmetry of the ring and are expected to appear as a single singlet at approximately 6.5 ppm. The lone proton on the pyrimidine ring (H-6') is deshielded and should appear as a singlet further downfield, around 7.5 ppm.

-

Methylene Protons: The two protons of the methylene bridge (-CH₂-) are equivalent and are not coupled to any neighboring protons, thus they will appear as a sharp singlet around 3.7 ppm.

-

Methoxy Protons: The six protons of the two equivalent methoxy groups (-OCH₃) will give rise to a strong singlet at about 3.8 ppm.

-

Amine and Hydroxyl Protons: The protons of the two amino groups (-NH₂) and the phenolic hydroxyl group (-OH) are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly. The phenolic -OH is expected to be the most deshielded.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for the 13 unique carbon atoms of Diaveridine are listed in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for Diaveridine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Pyrimidine) | ~163 |

| C-4' (Pyrimidine) | ~161 |

| C-6' (Pyrimidine) | ~138 |

| C-5' (Pyrimidine) | ~108 |

| C-1" (Dimethoxyphenyl) | ~130 |

| C-2", C-6" (Dimethoxyphenyl) | ~148 |

| C-3", C-5" (Dimethoxyphenyl) | ~106 |

| C-4" (Dimethoxyphenyl) | ~135 |

| -CH₂- (Methylene bridge) | ~35 |

| -OCH₃ (Methoxy) | ~56 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

-

Pyrimidine Carbons: The carbons of the pyrimidine ring are expected to appear in the aromatic region, with the carbons bearing amino groups (C-2' and C-4') being the most deshielded.

-

Dimethoxyphenyl Carbons: The carbons of the dimethoxyphenyl ring will also resonate in the aromatic region. The carbons attached to the oxygen atoms (C-2", C-6", and C-4") will be significantly deshielded.

-

Aliphatic Carbons: The methylene bridge carbon (-CH₂-) and the methoxy carbons (-OCH₃) will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Diaveridine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections.

-

Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Mass Spectrum Analysis

For Diaveridine (C₁₃H₁₆N₄O₂), the expected exact mass is approximately 260.1273 g/mol . Electrospray ionization (ESI) in positive mode is a suitable method for analyzing this compound, which will typically result in the observation of the protonated molecule [M+H]⁺ at m/z 261.

Table 3: Key Mass Spectral Data for Diaveridine

| Ion | m/z (Observed) | Interpretation | Source |

| [M]⁺• | 260 | Molecular ion (GC-MS) | [1] |

| [M+H]⁺ | 261.1359 | Protonated molecule | [1] |

| Fragment 1 | 245.1044 | [M+H - CH₄]⁺ | [4][5] |

| Fragment 2 | 229 | [M - OCH₃]⁺ | [1] |

| Fragment 3 | 217 | [M+H - CH₄ - CO]⁺ | [4][5] |

| Fragment 4 | 123.0672 | Further fragmentation | [1][4][5] |

Fragmentation Pathway

The fragmentation of the protonated Diaveridine molecule provides valuable structural information. A plausible fragmentation pathway is outlined below and visualized in the accompanying diagram.

-

Formation of the Protonated Molecule: In the ESI source, Diaveridine is protonated to form the [M+H]⁺ ion at m/z 261.

-

Loss of Methane: A characteristic fragmentation involves the loss of a methyl group from one of the methoxy groups along with a proton from the ring, resulting in the formation of a stable ion at m/z 245.[4][5]

-

Loss of Carbon Monoxide: The fragment at m/z 245 can subsequently lose a molecule of carbon monoxide (CO), leading to the ion at m/z 217.[4][5]

-

Further Fragmentation: The ion at m/z 217 can undergo further cleavage to produce smaller fragments, such as the ion observed at m/z 123.[4][5]

Caption: Proposed ESI-MS/MS fragmentation pathway of Diaveridine.

Experimental Protocol for MS Data Acquisition

Protocol: LC-ESI-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of Diaveridine (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Liquid Chromatography (LC):

-

Inject the sample into an LC system coupled to the mass spectrometer.

-

Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation.

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500) to detect the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion (m/z 261) to obtain the fragmentation pattern. Set an appropriate collision energy to induce fragmentation.

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the molecular weight.

-

Interpret the MS/MS spectrum to identify characteristic fragment ions and elucidate the fragmentation pathway.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying the presence of specific functional groups.

IR Spectrum Analysis

The IR spectrum of Diaveridine will exhibit characteristic absorption bands corresponding to its various functional groups. The expected key absorptions are summarized in Table 4.

Table 4: Characteristic IR Absorption Bands for Diaveridine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3400 - 3200 | Broad, Medium |

| N-H (Amine) | Stretching | 3500 - 3300 | Medium, Sharp (two bands) |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic, -CH₂-, -CH₃) | Stretching | 3000 - 2850 | Medium to Strong |

| C=N, C=C (Aromatic/Pyrimidine) | Stretching | 1650 - 1450 | Medium to Strong |

| C-O (Aryl ether) | Stretching | 1275 - 1200 (asymmetric) | Strong |

| 1075 - 1020 (symmetric) | Strong | ||

| C-N | Stretching | 1350 - 1250 | Medium |

Interpretation of the IR Spectrum:

-

O-H and N-H Stretching Region: A broad band in the 3400-3200 cm⁻¹ region is indicative of the phenolic O-H stretching, likely involved in hydrogen bonding. The N-H stretching of the primary amine groups will appear as two sharp to medium bands in the 3500-3300 cm⁻¹ range.

-

C-H Stretching Region: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the methylene and methoxy groups.

-

Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of absorptions that are unique to the molecule. Strong bands corresponding to C-O and C-N stretching are expected in this region. The C=N and C=C stretching vibrations of the pyrimidine and benzene rings will appear in the 1650-1450 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition

Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount of dry Diaveridine sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Compare the obtained spectrum with a reference spectrum if available.

-

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a comprehensive characterization of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Diaveridine). ¹H and ¹³C NMR spectroscopy confirm the structural framework and connectivity of the molecule. Mass spectrometry verifies the molecular weight and provides insight into the fragmentation pattern, further corroborating the structure. Infrared spectroscopy identifies the key functional groups present in the molecule. Together, these techniques offer a robust analytical workflow for the unambiguous identification, purity assessment, and quality control of Diaveridine in research and pharmaceutical applications.

References

-

PubChem. Diaveridine | C13H16N4O2 | CID 21453. [Link]

-

Wang, J., et al. (2022). Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay. Frontiers in Veterinary Science, 8, 808023. [Link]

-

National Center for Biotechnology Information. (2022). Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay. PubMed Central. [Link]

-

Fengchen Group. Diaveridine Hydrochloride (Diaveridine Hcl) and Diaveridine Base Powder Raw Material API Manufacturers and Suppliers. [Link]

-

Global Substance Registration System. DIAVERIDINE. [Link]

-

Holzgrabe, U. (1999). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. PubMed, 17(5), 457-66. [Link]

- Breitmaier, E., & Voelter, W. (2005). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

National Institute of Standards and Technology. Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning. [Link]

-

University of Calgary. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Evans, M. (2015, May 19). Functional Groups from Infrared Spectra. YouTube. [Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

-

LibreTexts. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChem. Gefapixant | C14H19N5O4S | CID 24764487. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

BioCrick. Diaveridine | CAS:5355-16-8 | High Purity | Manufacturer. [Link]

Sources

In Silico Prediction of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Trimethoprim) Properties: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical exploration of the in silico methodologies used to predict the physicochemical, pharmacokinetic, and toxicological properties of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, commonly known as Trimethoprim. As researchers, scientists, and drug development professionals, the ability to computationally model a molecule's behavior is paramount for accelerating discovery timelines and mitigating late-stage attrition. This document moves beyond a simple listing of protocols to offer insights into the causality behind methodological choices, grounding our in silico experiments in established biochemical principles.

Introduction: The Rationale for In Silico Profiling of Trimethoprim

Trimethoprim is an antibiotic primarily utilized for treating bladder infections, middle ear infections, and traveler's diarrhea.[1][2] Its therapeutic effect is achieved by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF).[3][4] THF is an essential precursor in the pathways that produce bacterial DNA and RNA; its depletion ultimately leads to bacterial cell death.[1][4] Notably, Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for its human counterpart, which is the basis of its selective toxicity.[4]

The process of bringing a new drug to market is fraught with challenges, with high failure rates often attributed to poor pharmacokinetics and unforeseen toxicity.[5] Computer-aided drug design (CADD) has, therefore, become an indispensable component of modern drug discovery.[5] By employing in silico (computer-based) models, we can predict a compound's properties, such as its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, before committing to costly and time-consuming laboratory synthesis and testing.[6][7] This predictive power allows for the early identification of potential liabilities, guiding the optimization of lead compounds and increasing the probability of clinical success.[5][6]

This guide will detail the theoretical and practical application of in silico tools to build a comprehensive profile of Trimethoprim, serving as a practical framework for the evaluation of other small molecule drug candidates.

Part 1: Prediction of Physicochemical Properties

The physicochemical properties of a molecule are foundational to its behavior in a biological system.[8] Properties such as molecular weight, lipophilicity (logP), solubility (logS), and dissociation constant (pKa) govern everything from how a drug is absorbed to how it interacts with its target.

Key Physicochemical Descriptors for Trimethoprim

A summary of key physicochemical properties for Trimethoprim is presented below. These values, derived from both experimental data and computational predictions, provide a baseline for understanding its drug-like characteristics.

| Property | Predicted/Experimental Value | Significance in Drug Development |

| Molecular Formula | C14H18N4O3[9] | Defines the elemental composition and exact mass. |

| Molecular Weight | 290.32 g/mol [10] | Influences absorption and distribution; typically <500 Da for oral drugs. |

| SMILES String | COc1cc(Cc2cnc(N)nc2N)cc(OC)c1OC[11] | A 2D structural representation essential for input into most predictive software. |

| XLogP | 0.78 - 0.91[9][10] | A measure of lipophilicity; impacts solubility, permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | 105.51 Ų[10] | Predicts membrane permeability; values <140 Ų are generally favorable for oral bioavailability. |

| Hydrogen Bond Donors | 2[10] | Influences solubility and target binding. |

| Hydrogen Bond Acceptors | 4[10] | Influences solubility and target binding. |

| Rotatable Bonds | 5[10] | A measure of molecular flexibility, which can impact target binding and bioavailability. |

| Aqueous Solubility (LogS) | -2.86[9] | Critical for absorption and formulation; poor solubility is a major challenge.[12][13] |

Experimental Protocol: Physicochemical Property Prediction Workflow

This protocol outlines a generalized workflow for predicting the physicochemical properties of a small molecule using its chemical structure.

Objective: To generate a comprehensive physicochemical profile for a query molecule using web-based predictive modeling tools.

Methodology:

-

Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. For Trimethoprim, the SMILES string is COc1cc(Cc2cnc(N)nc2N)cc(OC)c1OC.[11][14] This can be obtained from chemical databases such as PubChem.

-

Select a Prediction Tool: Numerous open-access tools are available for property prediction, such as ACD/PhysChem Suite, Propersea, and various machine learning pipelines.[15][16] The choice of tool should be guided by the specific properties of interest and the underlying algorithms used by the platform.[17]

-

Input the Molecular Structure: Input the SMILES string into the selected tool's interface.

-

Execute the Calculation: Initiate the prediction algorithms. These tools use quantitative structure-property relationship (QSPR) models, which correlate structural features with known experimental data to predict properties for new molecules.[18]

-

Analyze and Consolidate Data: Collate the predicted values for key descriptors (as listed in the table above) and compare them against established guidelines for drug-likeness, such as Lipinski's Rule of Five.

Causality and Expertise: Interpreting the Physicochemical Profile

-

Lipinski's Rule of Five: This rule of thumb is a critical first-pass filter for oral bioavailability. Trimethoprim (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) does not violate any of these rules, suggesting it possesses favorable physicochemical properties for an orally administered drug.

-

Solubility (LogS): The predicted LogS of -2.86 indicates that Trimethoprim has relatively low aqueous solubility.[9] This is a known challenge for this drug and has been the subject of formulation studies aimed at enhancing its bioavailability.[12][13] This prediction provides an early warning that solubility enhancement strategies may be necessary for similar compounds.

Part 2: In Silico ADMET Profiling

Predicting a drug's ADMET profile is a cornerstone of modern drug discovery, helping to identify compounds that are not only potent but also safe and effective in the human body.[7]

The ADMET Workflow

The general workflow for predicting ADMET properties is a multi-step process that integrates various computational models.

Caption: A generalized workflow for in silico ADMET prediction.

Predicted ADMET Profile of Trimethoprim

| ADMET Parameter | Predicted Property | Implication and Rationale |

| Absorption | High Human Intestinal Absorption (HIA) | Suggests good absorption from the gastrointestinal tract, a prerequisite for an effective oral drug. |

| No P-glycoprotein (P-gp) Substrate | P-gp is an efflux pump that can remove drugs from cells, reducing bioavailability.[19] Non-substrate status is favorable. | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Indicates the potential for the drug to cross into the central nervous system. This can be a desired effect for CNS targets or a source of off-target side effects. |

| High Plasma Protein Binding (PPB) | The extent of PPB affects the unbound drug concentration available to act on the target. High binding can lead to a longer half-life. | |

| Metabolism | CYP2C8 and CYP3A4 Inhibitor[19] | Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions, where Trimethoprim could increase the concentration of other drugs metabolized by these enzymes. |

| Excretion | Primarily excreted unchanged in urine.[19] | This is a key pharmacokinetic parameter that influences dosing regimen, especially in patients with renal impairment. |

| Toxicity | Non-mutagenic (Ames test negative) | The Ames test is a screen for mutagenic potential. A negative result is a crucial early indicator of safety. |

| hERG I inhibitor (low risk) | Inhibition of the hERG potassium channel can lead to cardiotoxicity. The prediction of low-risk inhibition requires careful monitoring but is not a disqualifying factor. |

Experimental Protocol: ADMET Prediction

Objective: To generate a predictive ADMET profile for Trimethoprim.

Methodology:

-

Utilize a Comprehensive ADMET Prediction Suite: Several web servers, such as SwissADME and pkCSM, integrate multiple predictive models for various ADMET endpoints.

-

Input the SMILES String: Submit the SMILES string for Trimethoprim (COc1cc(Cc2cnc(N)nc2N)cc(OC)c1OC) to the server.

-

Run Predictions: The server will process the structure through a battery of QSAR and machine learning models trained on large datasets of experimental ADMET data.[6][20]

-

Interpret the Output: The results will be presented for various endpoints.

-

Absorption: Look for parameters like Human Intestinal Absorption (HIA) percentage and Caco-2 permeability.

-

Distribution: Key outputs include predictions of Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

-

Metabolism: Check for predictions of inhibition or substrate status for major Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Toxicity: Examine predictions for endpoints like Ames mutagenicity and hERG inhibition.

-

-

Synthesize the Profile: Consolidate the individual predictions into a comprehensive table (as shown above) to create a holistic view of the molecule's likely pharmacokinetic and toxicological behavior.

Part 3: Drug-Target Interaction and Mechanism of Action

Understanding how a drug interacts with its molecular target is fundamental to rational drug design. For Trimethoprim, the primary target is bacterial Dihydrofolate Reductase (DHFR).[3][4]

Mechanism of Action: Inhibition of the Folate Pathway

Trimethoprim disrupts the bacterial folate synthesis pathway, which is essential for producing the building blocks of DNA.[1][4] It does this by specifically inhibiting DHFR. Often, it is administered with sulfamethoxazole, which inhibits an earlier enzyme in the same pathway, dihydropteroate synthase, leading to a synergistic antibacterial effect.[21]

Caption: Trimethoprim's mechanism of action via DHFR inhibition.

Experimental Protocol: Molecular Docking of Trimethoprim to DHFR

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein).[22] It is widely used to predict the binding affinity and interaction patterns of potential drugs.[23][24][25]

Objective: To predict the binding mode and affinity of Trimethoprim within the active site of bacterial Dihydrofolate Reductase.

Methodology:

-

Obtain Macromolecule and Ligand Structures:

-

Receptor: Download the 3D crystal structure of the target protein (e.g., E. coli DHFR) from the Protein Data Bank (PDB).

-

Ligand: Generate a 3D conformer of Trimethoprim from its SMILES string using a tool like Open Babel or the functionality within a molecular modeling suite.

-

-

Prepare the Receptor and Ligand:

-

Receptor: Remove water molecules and any co-crystallized ligands from the PDB file. Add polar hydrogens and assign atomic charges. This step is crucial for accurately modeling electrostatic interactions.

-

Ligand: Assign atomic charges and define the rotatable bonds.

-

-

Define the Binding Site (Grid Generation):

-

Identify the active site of the enzyme. This is often done by referencing the location of the native ligand in the crystal structure or through literature analysis of key catalytic residues.

-

Define a "grid box" that encompasses this active site. The docking algorithm will confine its search for binding poses within this defined space.

-

-

Perform the Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the binding site.

-

The program will score each pose based on a scoring function that estimates the binding free energy. The lower the energy score, the more favorable the predicted binding affinity.

-

-

Analyze the Results:

-

Binding Affinity: Examine the predicted binding energy (often in kcal/mol) for the top-ranked poses.

-

Interaction Analysis: Visualize the top-ranked pose in a molecular viewer. Identify key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between Trimethoprim and the amino acid residues of the DHFR active site. This analysis provides a structural hypothesis for the ligand's activity. Recent studies have used molecular dynamics simulations to further confirm the stability of such predicted complexes.[22][26]

-

Conclusion

The in silico prediction of a drug candidate's properties is a powerful, resource-efficient strategy that is integral to modern drug discovery.[5][27] Through the systematic application of computational models, we have constructed a detailed profile of Trimethoprim, encompassing its physicochemical characteristics, its likely ADMET properties, and its interaction with its therapeutic target, DHFR. This guide demonstrates that by combining predictive workflows with an understanding of the underlying biochemical principles, researchers can make more informed decisions, prioritize promising candidates, and ultimately, enhance the efficiency and success rate of the drug development pipeline. The methodologies outlined herein are not merely academic exercises; they represent a practical and validated approach to de-risking drug candidates early in their development lifecycle.

References

-

Trimethoprim - Wikipedia. (n.d.). Wikipedia. [Link]

-

Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. (1981). PubMed. [Link]

-

What is the mechanism of Trimethoprim? (2024). Patsnap Synapse. [Link]

-

In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. (2020). MDPI. [Link]

-

Trimethoprim: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). WebMD. [Link]

-

Mechanism of Action of Trimethoprim-Sulfamethoxazole—I. (1973). The Journal of Infectious Diseases. [Link]

-

In silico screening of inhibitors against human dihydrofolate reductase to identify potential anticancer compounds. (2023). Taylor & Francis Online. [Link]

-

In silico screening of inhibitors against human dihydrofolate reductase to identify potential anticancer compounds. (2023). Taylor & Francis Online. [Link]

-

Trimethoprim. (n.d.). PubChem. [Link]

-

In Silico Prediction of Drug Properties. (2009). Bentham Science Publishers. [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. [Link]

-

Propersea (Property Prediction). (n.d.). Physical Sciences Data-science Service. [Link]

-

In silico screening of inhibitors against human dihydrofolate reductase to identify potential anticancer compounds. (2023). ResearchGate. [Link]

-

The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2021). PubMed Central. [Link]

-

In silico screening of inhibitors against human dihydrofolate reductase to identify potential anticancer compounds. (2023). Semantic Scholar. [Link]

-

Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction. (2023). MDPI. [Link]

-

In Silico Prediction of Drug Properties. (2009). ResearchGate. [Link]

-

Solubility of Trimethoprim in Selected Pure Solvents and (Water + Ethanol/2-Propanol) Mixed-Solvent Systems. (2015). Journal of Chemical & Engineering Data. [Link]

-

ADMET studies of TMP, [Cr(TMP)], and [Co(TMP)]. (2023). ResearchGate. [Link]

-

Trimethoprim (C14H18N4O3). (n.d.). PubChemLite. [Link]

-

Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance. (2024). MDPI. [Link]

-

A Guide to In Silico Drug Design. (2020). PubMed Central. [Link]

-

Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). (2021). National Institutes of Health. [Link]

-

Trimethoprim solubility. (2016). Chemistry Stack Exchange. [Link]

-

In Silico methods for ADMET prediction of new molecules. (2022). Slideshare. [Link]

-

Machine Learning for In Silico ADMET Prediction. (2023). Springer Nature Experiments. [Link]

-

A Physiologically-Based Pharmacokinetic Model of Trimethoprim for MATE1, OCT1, OCT2, and CYP2C8 Drug–Drug–Gene Interaction Predictions. (2020). ResearchGate. [Link]

-

Computational repurposing of Trimethoprim: molecular docking and molecular dynamics simulation studies suggest a potential inhibition of colchicine-binding site. (2023). ResearchGate. [Link]

-

Estimation of the solubility parameter of trimethoprim by current methods. (1996). Semantic Scholar. [Link]

-

Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). PubMed. [Link]

-

trimethoprim. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Computational repurposing of Trimethoprim: molecular docking and molecular dynamics simulation studies suggest a potential inhibition of colchicine-binding site. (2023). ResearchGate. [Link]

-

A Quick Introduction to Graphviz. (2017). SitePen. [Link]

-

In silico ADMET prediction: recent advances, current challenges and future trends. (2013). PubMed. [Link]

-

Graphviz workflow 1. (2023). YouTube. [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2023). Springer Nature Experiments. [Link]

-

A Physiologically-Based Pharmacokinetic Model of Trimethoprim for MATE1, OCT1, OCT2, and CYP2C8 Drug–Drug–Gene Interaction Predictions. (2020). National Institutes of Health. [Link]

-

Physiologically Based Pharmacokinetic Modeling for Trimethoprim (TMP) and Sulfamethoxazole (SMP) in Children. (2018). PubMed Central. [Link]

-

An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features. (2019). BMC Bioinformatics. [Link]

-

A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML. (2024). arXiv. [Link]

-

Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. (2018). National Institutes of Health. [Link]

-

Drug-Target Interactions: Prediction Methods and Applications. (2020). PubMed. [Link]

-

Graphviz. (n.d.). Graphviz. [Link]

-

Graphviz tutorial. (2021). YouTube. [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

-

Deep Learning Methods to Help Predict Properties of Molecules from SMILES. (2020). PubMed Central. [Link]

-

Pure compound property prediction. (n.d.). SCM. [Link]

Sources

- 1. Trimethoprim - Wikipedia [en.wikipedia.org]

- 2. Trimethoprim: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. trimethoprim | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Trimethoprim =98 HPLC 738-70-5 [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. PubChemLite - Trimethoprim (C14H18N4O3) [pubchemlite.lcsb.uni.lu]

- 15. acdlabs.com [acdlabs.com]

- 16. A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML [arxiv.org]

- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scm.com [scm.com]

- 19. A Physiologically-Based Pharmacokinetic Model of Trimethoprim for MATE1, OCT1, OCT2, and CYP2C8 Drug–Drug–Gene Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Drug-Target Interactions: Prediction Methods and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benthamdirect.com [benthamdirect.com]

Navigating the Maze: A Technical Guide to ADMET Profile Prediction for Novel Diaminopyrimidine Derivatives

Foreword

The journey of a novel chemical entity from a promising hit to a marketable drug is fraught with challenges. A significant portion of this attrition is attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For medicinal chemists and drug development professionals working with novel diaminopyrimidine derivatives—a scaffold of immense therapeutic potential—early and accurate ADMET profiling is not just advantageous; it is critical.[1][2][3] This guide provides an in-depth, experience-driven framework for the robust in silico prediction of ADMET profiles for this specific class of compounds, moving beyond a mere listing of methods to an integrated strategy that emphasizes causality and self-validation.

The Diaminopyrimidine Scaffold: A Privileged Structure with ADMET Caveats

Diaminopyrimidine derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5][6][7] Their success stems from their ability to mimic purine bases and effectively interact with a wide range of biological targets, particularly kinases.[4][5][6] However, this very versatility can introduce ADMET liabilities. Understanding the inherent physicochemical properties of the diaminopyrimidine core is the first step in anticipating and mitigating potential issues.[8]

Table 1: Common ADMET Liabilities Associated with Aromatic Heterocycles like Diaminopyrimidines

| ADMET Parameter | Potential Liability | Rationale |

| Absorption | Poor aqueous solubility | The aromatic nature can lead to high lipophilicity, especially with extensive substitution.[9] |

| Distribution | High plasma protein binding | Lipophilic and aromatic features can promote non-specific binding to albumin and other plasma proteins, reducing free drug concentration.[9] |

| Metabolism | Susceptibility to CYP-mediated oxidation | The pyrimidine ring and its substituents can be sites for metabolic attack by Cytochrome P450 enzymes.[9] |

| Excretion | Potential for renal or biliary clearance issues | Dependent on the overall physicochemical properties of the molecule. |

| Toxicity | hERG channel inhibition, hepatotoxicity, genotoxicity | Aromatic nitrogen-containing heterocycles are often implicated in off-target toxicities.[10][11][12] |

This table underscores the necessity of a tailored ADMET prediction strategy that addresses the specific potential weaknesses of the diaminopyrimidine scaffold.

The In Silico ADMET Prediction Workflow: A Self-Validating System

A robust in silico ADMET prediction workflow is not a linear process but an iterative cycle of prediction, experimental validation, and model refinement.[13] This self-validating system ensures that the predictive models are continuously improving and are relevant to the chemical space of interest.

Caption: Iterative workflow for in silico ADMET prediction and experimental validation.

Foundational Step: Data Curation and Chemical Space Definition

The adage "garbage in, garbage out" is particularly pertinent to in silico modeling. The initial and most critical step is the meticulous curation of a high-quality dataset of diaminopyrimidine analogs with known ADMET properties.[14][15][16][17]

Protocol 1: Dataset Curation and Preparation

-

Data Mining: Systematically search internal databases and public repositories (e.g., ChEMBL, PubChem) for diaminopyrimidine derivatives with reported ADMET data.

-

Data Standardization:

-

Chemical Space Analysis: Perform a principal component analysis (PCA) or Tanimoto-based clustering to visualize the chemical space of the curated dataset. This ensures that the training data is relevant to the novel compounds being designed.

The trustworthiness of this initial step lies in its transparency. Every decision made during data curation—the removal of outliers, the handling of missing data—must be documented and justified.[15]

Core Predictive Methodologies: A Multi-pronged Approach

No single in silico method can accurately predict the full spectrum of ADMET properties. A robust strategy employs a combination of techniques, each providing a different piece of the puzzle.[19]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are the workhorse of early ADMET profiling.[20] They mathematically correlate molecular descriptors with a specific ADMET endpoint.[21][22]

Expertise in Practice: Why Not All QSAR Models Are Created Equal

A common pitfall is the use of generic, "one-size-fits-all" QSAR models. For a specific chemical series like diaminopyrimidines, developing a local, or bespoke, QSAR model is often superior.[9] This is because the model is trained on a structurally homologous set of compounds, leading to a more accurate prediction for novel analogs.

Protocol 2: Building a Local QSAR Model for Aqueous Solubility

-

Descriptor Calculation: Using the curated dataset from Protocol 1, calculate a wide range of 2D and 3D molecular descriptors.[23]

-

Feature Selection: Employ a machine learning algorithm (e.g., recursive feature elimination, LASSO) to select a subset of descriptors that are most predictive of aqueous solubility. This step is crucial to avoid overfitting.[21]

-

Model Training and Validation:

-

Split the dataset into a training set (typically 80%) and a test set (20%).

-

Train a regression model (e.g., random forest, gradient boosting) on the training set.[21]

-

Rigorously validate the model using the test set and cross-validation techniques.[15][21] Key validation metrics include R², Q², and RMSE.

-

Table 2: Example QSAR Model Performance for Solubility Prediction

| Model Type | R² (Training) | Q² (10-fold CV) | R² (Test) | RMSE (Test, logS) |

| Generic (Public) | 0.65 | 0.60 | 0.58 | 0.85 |

| Local (Diaminopyrimidine) | 0.92 | 0.85 | 0.88 | 0.45 |

The superior performance of the local model is evident. This data-driven justification for using a bespoke model is a hallmark of a trustworthy and authoritative approach.

Structure-Based Modeling: Unraveling Mechanisms of Toxicity and Metabolism

For endpoints mediated by specific protein interactions, such as CYP450 metabolism or hERG channel inhibition, structure-based methods like molecular docking are indispensable.[24][25][26]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 10. mdpi.com [mdpi.com]

- 11. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. researchgate.net [researchgate.net]

- 15. elearning.uniroma1.it [elearning.uniroma1.it]

- 16. The influence of data curation on QSAR Modeling – examining issues of quality versus quantity of data | PDF [slideshare.net]

- 17. Trust, But Verify II: A Practical Guide to Chemogenomics Data Curation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. jocpr.com [jocpr.com]

- 21. neovarsity.org [neovarsity.org]

- 22. rjwave.org [rjwave.org]

- 23. SAR & QSAR Model - Creative Biolabs [creative-biolabs.com]

- 24. Molecular Docking for Predictive Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Potential of Molecular Docking for Predictive Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Molecular Docking for Predictive Toxicology | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (Diaveridine)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Diaveridine, chemically known as 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, is a synthetic antimicrobial agent belonging to the diaminopyrimidine class of compounds.[1][2] It functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR), a critical component in the folic acid biosynthesis pathway of various microorganisms.[3][4] By disrupting the production of tetrahydrofolate, an essential cofactor for DNA and amino acid synthesis, diaveridine effectively halts microbial growth and replication.[3][5] This technical guide provides a comprehensive overview of the core physicochemical properties of diaveridine, detailed experimental methodologies for their characterization, and an exploration of its mechanism of action, designed to support further research and drug development applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate like diaveridine is fundamental to its development, influencing formulation, pharmacokinetics, and pharmacodynamics.

General Properties

Diaveridine is typically supplied as a white to off-white or yellowish crystalline powder.[4] Key identifying information and physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₆N₄O₂ | [6][7][8] |

| Molecular Weight | 260.29 g/mol | [6][7][8] |

| CAS Number | 5355-16-8 | [6][8] |

| Appearance | White to off-white or yellowish crystalline powder | [4] |

| Melting Point | 233 °C | [9] |

| Predicted pKa | 7.11 ± 0.10 | [9] |

Solubility Profile

The solubility of diaveridine is a critical parameter for its formulation and in vitro testing. It exhibits poor solubility in aqueous solutions and many common organic solvents.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [4] |

| Ethanol | Slightly soluble | [6] |

| Chloroform | Very slightly soluble | [4] |

| Ether | Insoluble | [4] |

| Dilute Alkali Solution | Insoluble | [4] |

| Concentrated Hydrochloric Acid | Soluble | [4] |

| Dilute Hydrochloric Acid | Slightly soluble | [4] |

| DMSO | Slightly soluble | [6][9] |

| Dimethylformamide (DMF) | Soluble (approx. 5 mg/ml) | [6] |

Note: For aqueous buffers, it is recommended to first dissolve diaveridine in a minimal amount of DMSO and then dilute with the aqueous buffer of choice.[6]

Analytical Characterization: Methodologies and Protocols

Accurate and robust analytical methods are essential for the quality control and characterization of diaveridine.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of diaveridine and for its quantification in various matrices.

This protocol outlines a general method for the analysis of diaveridine. Optimization may be required based on the specific instrumentation and sample matrix.

-

Column: C18 (4.6 mm x 250 mm, 5 µm)[2]

-

Mobile Phase: A mixture of acetonitrile, water, and an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility). A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer.[2][10]

-

Flow Rate: 1.0 ml/min[2]

-

Detection: UV spectrophotometer at 270-280 nm.[11]

-

Injection Volume: 10 µL[2]

-

Column Temperature: 30 °C[2]

-

Sample Preparation:

-

Bulk Drug: Accurately weigh and dissolve the diaveridine standard or sample in a suitable solvent, such as a mixture of dimethylsulfoxide and acetonitrile, followed by dilution with the mobile phase.[2]

-

Biological Matrices (e.g., animal tissue): Homogenize the tissue in acetonitrile. Perform a liquid-liquid extraction with the addition of salts like anhydrous magnesium sulfate and sodium chloride. The supernatant can be evaporated and reconstituted in the mobile phase before injection.[11][12]

-

-

System Suitability: The system is deemed suitable for use if the column efficiency is not less than 2000 theoretical plates, the tailing factor is not more than 2.0, and the relative standard deviation for replicate injections is not more than 2.0%.[2]

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry offers a simple and rapid method for the quantification of diaveridine.

-

Standard Solution Preparation:

-

Sample Preparation:

-

Dissolve the accurately weighed sample in 0.1N HCl to achieve a concentration within the linear range of the standard curve.

-

-

Measurement:

-

Measure the absorbance of the standard and sample solutions at 275 nm using 0.1N HCl as a blank.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the sample from the calibration curve. The method should demonstrate a linear response in the specified concentration range with a correlation coefficient (r²) of ≥ 0.999.[13][14]

-

Mechanism of Action: Dihydrofolate Reductase Inhibition

Diaveridine exerts its antimicrobial effect by targeting and inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway.[3][5][4] This pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[3]

The Folic Acid Synthesis Pathway

The folic acid pathway involves several enzymatic steps. In many microorganisms, this pathway is essential for survival as they cannot utilize exogenous folate.

Caption: The Folic Acid Biosynthesis Pathway and Sites of Inhibition.

Synergistic Action with Sulfonamides

Diaveridine is often used in combination with sulfonamides to achieve a synergistic antimicrobial effect.[5] This is because they inhibit two sequential steps in the same metabolic pathway. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit dihydropteroate synthetase (DHPS), the enzyme responsible for an earlier step in the pathway.[5] The dual blockade of the folic acid pathway is significantly more effective than the action of either drug alone.[5]

Caption: Synergistic Inhibition of the Folate Pathway.

Quantitative Assessment of DHFR Inhibition

The potency of diaveridine as a DHFR inhibitor can be quantified by determining its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50).

| Parameter | Value | Enzyme Source | Source(s) |

| Ki | 11.5 nM | P. falciparum wild-type DHFR | [6][15][16][17] |

Note: The Ki value indicates the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.

This protocol provides a general framework for determining the inhibitory activity of diaveridine against DHFR.

-

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][18][19][20]

-

Reagents and Materials:

-

DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.5)[3]

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

DHFR enzyme

-

Diaveridine stock solution (dissolved in a suitable solvent like DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm

-

-

Assay Procedure:

-

Prepare serial dilutions of the diaveridine stock solution in the assay buffer.

-

To each well of the microplate, add the assay buffer, DHF solution, and the diaveridine dilution (or solvent for control).

-

Initiate the reaction by adding a mixture of NADPH and DHFR enzyme to each well.

-

Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15 seconds) for a set period (e.g., 10-20 minutes).[3][20]

-

-

Data Analysis:

-

Calculate the initial reaction rate for each concentration of diaveridine from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the diaveridine concentration and fit the data to a suitable model to determine the IC50 value.[3]

-

Caption: Experimental Workflow for DHFR Inhibition Assay.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of diaveridine, along with robust experimental protocols for its characterization. The elucidation of its mechanism of action as a potent DHFR inhibitor, particularly its synergistic relationship with sulfonamides, underscores its importance in antimicrobial drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating further investigation and application of this important compound.

References

-

Popescu, L., & Yona, G. (2009). The folic acid biosynthesis pathway diagram. ResearchGate. Retrieved from [Link]

-

James, S. J. (2013). Simplified schematic of the folic acid metabolic cycle. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). The folate biosynthesis pathway, its compartmentalization in plant.... Retrieved from [Link]

-

Sapphire North America. (n.d.). Diaveridine. Retrieved from [Link]

-

Bertin Bioreagent. (n.d.). Diaveridine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Diaveridine on Newcrom R1 HPLC column. Retrieved from [Link]

-

Rawat, N., Negi, B., & Bhatt, M. (2021). Development and validation of the UV-Spectrophotometric method for determination of Diaveridine in bulk and in formulation. Revista Electronica de Veterinaria. Retrieved from [Link]

-

PubChem. (n.d.). Folate Metabolism. Retrieved from [Link]

-

Folic Acid Metabolism | Folate Cycle. (2023, August 14). YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of diaveridine. Retrieved from [Link]

-

Rawat, N., Negi, B., & Bhatt, M. (2021). Development and validation of the UV-Spectrophotometric method for determination of Diaveridine in bulk and in formulation. Revista Electronica de Veterinaria. Retrieved from [Link]

-

Abdel-Kader, A. M., et al. (2014). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. Journal of Advanced Veterinary and Animal Research, 1(4), 173-180. Retrieved from [Link]

-

Frontiers in Veterinary Science. (2022). Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay. Frontiers. Retrieved from [Link]

-

Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

- Filyak, Y., et al. (2018).

- El-Gindy, A., Emara, S., & Shaaban, H. (2012). Universal procedures for spectrophotometric determination of anticoccidial drugs; application to multi-ingredient veterinary formulation and computational investigations for multivariate analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 946-954.

- El-Didamony, A. M. (2018). Spectrophotometric Studies on the Reaction of Diaveridine with Some Sulfonphthalein Dyes Based on Ion-Pair/Ion-Associate Complex. Journal of Solution Chemistry, 47(11), 1836-1850.

-

PharmaCompass. (n.d.). Diaveridine. Retrieved from [Link]

-

Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]

- Google Patents. (n.d.). CN104678040A - Method for detecting diaveridine, trimethoprim and methyl diaveridine in feed.

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). DIAVERIDINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diaveridine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of sulphonamides. Retrieved from [Link]

-

MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]

- Carroll, P. T., Robb, C. A., Tippett, L. O., & Langston, J. B. (1971). In vivo antibacterial activity of diaveridine-sulfonamide combinations.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Diaveridine | C13H16N4O2 | CID 21453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diaveridine CAS#: 5355-16-8 [m.chemicalbook.com]

- 10. Separation of Diaveridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. veterinaria.org [veterinaria.org]

- 14. veterinaria.org [veterinaria.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Sapphire North America [sapphire-usa.com]

- 17. Diaveridine - Antiparasitics - CAT N°: 29427 [bertin-bioreagent.com]

- 18. assaygenie.com [assaygenie.com]

- 19. assaygenie.com [assaygenie.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Innovation Frontier: A Technical Guide to the Patent Landscape of Diaminopyrimidine-Phenol Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Diaminopyrimidine and Phenol Moieties

In the landscape of modern medicinal chemistry, the strategic conjugation of distinct pharmacophores represents a cornerstone of innovative drug design. This guide delves into the burgeoning patent landscape of diaminopyrimidine-phenol conjugates, a class of molecules that marries the versatile signaling modulation of the diaminopyrimidine scaffold with the diverse bioactivity of phenolic compounds. The 2,4-diaminopyrimidine core is a well-established privileged structure, frequently found in molecules targeting a range of biological targets, most notably kinases and dihydrofolate reductase (DHFR)[1]. Its ability to form critical hydrogen bond interactions within ATP-binding sites has rendered it a staple in the development of targeted therapies.

Phenolic moieties, on the other hand, are ubiquitous in nature and synthetic drugs, contributing to a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The conjugation of these two powerful pharmacophores through various chemical linkages, most commonly ether bonds, has given rise to a new generation of molecules with unique therapeutic potential. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the patent landscape, key molecular scaffolds, synthetic strategies, and biological evaluation methodologies pertinent to diaminopyrimidine-phenol conjugates.

The Patented Landscape: A Thematic Analysis

The patent landscape for diaminopyrimidine-phenol conjugates is characterized by a focused yet expanding effort to capitalize on the synergistic potential of these two moieties. While the number of patents explicitly claiming "diaminopyrimidine-phenol conjugates" is limited, a deeper analysis reveals a significant body of intellectual property covering diaminopyrimidine derivatives with aryl ether or phenoxy substituents. These patents can be broadly categorized by their primary therapeutic applications.

Kinase Inhibition: A Dominant Therapeutic Focus

A significant portion of the patent activity surrounding diaminopyrimidine-phenol conjugates is concentrated on their application as kinase inhibitors for the treatment of cancer and other proliferative diseases. The diaminopyrimidine core serves as a potent hinge-binding motif, while the appended phenol moiety often explores deeper pockets of the ATP-binding site, contributing to both potency and selectivity.

A notable example is the development of compounds targeting Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription. Research leading to potent and selective CDK7 inhibitors often starts from known scaffolds, which are then rationally modified. For instance, starting from a known CK1α/CDK7/CDK9 inhibitor, a series of 2,4-diaminopyrimidine derivatives were designed and synthesized to enhance CDK7 inhibitory activity and selectivity[2][3]. Molecular modeling studies of these conjugates have revealed that specific substitutions on the phenolic ring, such as a sulfone group, can significantly enhance binding affinity to the target kinase[2][3].

Similarly, derivatives targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in tumor development, have been explored. Based on the structure of the known FAK inhibitor TAE-226, novel diaminopyrimidine derivatives have been designed and synthesized, with some compounds demonstrating potent anticancer activity against cancer cell lines with high FAK expression[4][5].

The patent literature also discloses diaminopyrimidine derivatives as inhibitors of other kinases, including p21-activated kinase 4 (PAK4), which is implicated in various cancers[6]. The general trend in this area is the use of the diaminopyrimidine as a core scaffold, with the substituted phenol group playing a crucial role in fine-tuning the pharmacological profile.

| Key Patent/Publication | Assignee/Author | Therapeutic Target | Key Innovation |

| WO2019209607A1 | (Not specified in snippet) | P2X3 receptor | Synthesis of 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide (Gefapixant) |

| ACS Med. Chem. Lett. 2024 | (Academic Research) | CDK7 | Design of selective 2,4-diaminopyrimidine-based CDK7 inhibitors with enhanced binding affinity through phenolic substitutions.[2][3] |

| RSC Med. Chem. 2023 | (Academic Research) | FAK | Development of diaminopyrimidine derivatives based on TAE-226 with potent antiproliferative activities.[4][5] |

| Arch. Pharm. (Weinheim) 2020 | (Academic Research) | PAK4 | Discovery of novel 2,4-diaminopyrimidine derivatives as potent PAK4 inhibitors.[6] |

Beyond Oncology: Exploring New Therapeutic Avenues

While oncology remains a primary focus, the therapeutic potential of diaminopyrimidine-phenol conjugates extends to other areas. A prominent example is Gefapixant , a P2X3 receptor antagonist used for the treatment of chronic cough[7][8]. The chemical structure of Gefapixant, 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide, perfectly embodies the diaminopyrimidine-phenol conjugate concept[9][10]. The development and recent approval of Gefapixant in several countries highlight the clinical viability of this class of molecules beyond cancer therapy.

Historically, earlier patents for 2,4-diaminopyrimidine derivatives with alkoxy and aryloxy substituents were focused on the treatment of hair loss[11]. While not strictly "phenol" conjugates in all cases, the underlying chemistry of forming an ether linkage with the diaminopyrimidine core is directly relevant.

Synthetic Strategies: Constructing the Diaminopyrimidine-Phenol Linkage

The synthesis of diaminopyrimidine-phenol conjugates generally involves the formation of an ether bond between a suitably functionalized diaminopyrimidine core and a phenolic counterpart. The specific synthetic route can vary depending on the desired substitution pattern and the nature of the starting materials.

General Synthetic Workflow

A common synthetic approach begins with a commercially available or readily synthesized 2,4-diaminopyrimidine derivative, often halogenated at the 5- or 6-position to facilitate nucleophilic aromatic substitution.

Diagram: General Synthetic Workflow for Diaminopyrimidine-Phenol Conjugates

Caption: A generalized workflow for the synthesis of diaminopyrimidine-phenol conjugates.

Step-by-Step Protocol: Synthesis of a 5-Phenoxy-2,4-diaminopyrimidine Derivative (Illustrative Example)

The following protocol is a generalized representation based on common synthetic methodologies described in the literature[9][12].

-

Preparation of the Phenoxide:

-

To a solution of the desired substituted phenol in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for a specified period to ensure complete formation of the phenoxide. Rationale: The base deprotonates the hydroxyl group of the phenol, forming a nucleophilic phenoxide anion.

-

-

Nucleophilic Aromatic Substitution:

-

To the solution containing the phenoxide, add a solution of the 2,4-diamino-5-halopyrimidine (e.g., 2,4-diamino-5-bromopyrimidine) in the same solvent.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Rationale: The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, where the phenoxide displaces the halide.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired diaminopyrimidine-phenol conjugate.

-

Biological Evaluation: From In Vitro Assays to Cellular Mechanisms

The biological evaluation of diaminopyrimidine-phenol conjugates is critical to understanding their therapeutic potential and mechanism of action. A multi-tiered approach, starting from in vitro enzyme assays and progressing to cell-based and in vivo studies, is typically employed.

Kinase Inhibition Assays

For conjugates designed as kinase inhibitors, the initial screening involves in vitro kinase assays to determine their potency (IC₅₀) and selectivity.

-

Enzymatic Assays: These assays typically utilize a purified recombinant kinase, a substrate (often a peptide), and ATP. The inhibitory activity of the test compound is measured by quantifying the extent of substrate phosphorylation. Various detection methods can be employed, including radiometric assays (³²P-ATP), fluorescence-based assays (e.g., FRET), and luminescence-based assays (e.g., Kinase-Glo®). Rationale: This provides a direct measure of the compound's ability to inhibit the target kinase in a controlled environment.

-

Selectivity Profiling: To assess the selectivity of a lead compound, it is typically screened against a panel of other kinases. This is crucial for identifying potential off-target effects and for understanding the compound's overall safety profile. Several commercial services offer comprehensive kinase profiling panels.

Cellular Assays

Cell-based assays are essential for evaluating the compound's activity in a more physiologically relevant context.

-

Antiproliferative Assays: The effect of the compounds on the proliferation of cancer cell lines is commonly assessed using assays such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined. Rationale: This assay provides a measure of the compound's overall cytotoxicity and its ability to inhibit cancer cell growth.

-

Target Engagement and Downstream Signaling: To confirm that the compound is hitting its intended target in cells, Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream substrates. For example, for a CDK7 inhibitor, one would look for a decrease in the phosphorylation of RNA polymerase II[2][3].

-

Cell Cycle Analysis: Flow cytometry can be used to analyze the effect of the compound on the cell cycle distribution of treated cells. Kinase inhibitors often induce cell cycle arrest at specific phases (e.g., G1/S or G2/M).

-

Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/PI staining followed by flow cytometry can be performed.

Diagram: Experimental Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of diaminopyrimidine-phenol conjugates.

Future Directions and Opportunities

The patent landscape for diaminopyrimidine-phenol conjugates, while currently dominated by kinase inhibitors, presents numerous opportunities for expansion into other therapeutic areas. The successful development of Gefapixant for chronic cough demonstrates the potential of this scaffold to modulate other target classes.

Future research and patent filings are likely to focus on:

-

Novel Linker Chemistries: Exploring different linkers beyond the ether bond to modulate the physicochemical properties and pharmacological activity of the conjugates.

-